molecular formula C24H24N2O4 B11986241 2-(4-(Benzyloxy)phenoxy)-N'-(3-methoxybenzylidene)propanohydrazide CAS No. 303065-73-8

2-(4-(Benzyloxy)phenoxy)-N'-(3-methoxybenzylidene)propanohydrazide

Cat. No.: B11986241
CAS No.: 303065-73-8
M. Wt: 404.5 g/mol
InChI Key: GIVCMWRBUURXNL-PCLIKHOPSA-N
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Description

2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-(benzyloxy)phenol, which is then reacted with 3-methoxybenzaldehyde to form the intermediate compound. This intermediate is further reacted with propanohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-3-methoxybenzaldehyde: Shares structural similarities but lacks the hydrazide group.

    2-(4-Benzyloxyphenyl)ethanol: Similar benzyloxy group but different functional groups.

    3-Methoxybenzylidene derivatives: Compounds with similar benzylidene structures but different substituents.

Uniqueness

2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

303065-73-8

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide

InChI

InChI=1S/C24H24N2O4/c1-18(24(27)26-25-16-20-9-6-10-23(15-20)28-2)30-22-13-11-21(12-14-22)29-17-19-7-4-3-5-8-19/h3-16,18H,17H2,1-2H3,(H,26,27)/b25-16+

InChI Key

GIVCMWRBUURXNL-PCLIKHOPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)OC)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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